Lidocaine Hydrochloride

描述

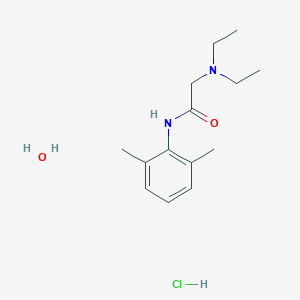

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBQHJMYDGVZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-58-6 (Parent) | |

| Record name | Lidocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058782 | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73-78-9 | |

| Record name | Lidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lidocaine Hydrochloride on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of lidocaine hydrochloride on voltage-gated sodium channels (VGSCs). It delves into the biophysical and structural basis of lidocaine's inhibitory effects, with a focus on its state-dependent binding, impact on channel gating, and the key molecular determinants of its action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of ion channel pharmacology.

Introduction: The Modulated Receptor Hypothesis

Lidocaine, a class Ib antiarrhythmic and local anesthetic, exerts its primary therapeutic effects by blocking voltage-gated sodium channels. The interaction is not a simple occlusion of the channel pore but a complex, dynamic process best described by the Modulated Receptor Hypothesis .[1] This hypothesis posits that lidocaine exhibits different affinities for the various conformational states of the sodium channel—primarily the resting, open, and inactivated states.[1][2] Lidocaine demonstrates a significantly higher affinity for the open and, most notably, the inactivated states compared to the resting state.[3][4] This state-dependent binding is the foundation for its use- and frequency-dependent block, a critical feature for its clinical efficacy in treating tachyarrhythmias and providing localized anesthesia.[1][2]

State-Dependent Binding and Affinity

The differential affinity of lidocaine for distinct channel conformations is a cornerstone of its mechanism. This property allows for selective targeting of rapidly firing cells, such as those in tachycardic heart tissue or nociceptive neurons, which spend more time in the open and inactivated states.

Quantitative Analysis of Lidocaine Affinity

The affinity of lidocaine for different states of the sodium channel has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters in this characterization.

| Parameter | Channel State | NaV Isoform | Value | Reference |

| IC50 | Inactivated | hH1 (human heart) | 36 ± 1.8 µmol/L | [3] |

| Resting | hH1 (human heart) | > 300 µmol/L | [4] | |

| Inactivated | aNaV1.5 (adult) | 20 ± 22 µM | [5] | |

| Inactivated | nNaV1.5 (neonatal) | 17 ± 10 µM | [5] | |

| Open (inactivation-deficient mutant) | rNav1.4-WCW | 21 µM | [6] | |

| Open (inactivation-deficient mutant) | IFM/QQQ | 400 µM | [6] | |

| Kd | Inactivated | Rabbit Purkinje fibers | ~10 µM | [4] |

Molecular Binding Site

Lidocaine binds to a receptor site located within the inner pore of the sodium channel.[7] This binding site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the α-subunit.[8] Mutagenesis studies have identified a critical residue, a phenylalanine in domain IV, S6 (DIVS6), as a key determinant of high-affinity, use-dependent block by lidocaine.[7] Molecular modeling suggests that lidocaine docks eccentrically within the pore, with its charged amine group interacting with this phenylalanine residue and its aromatic ring interacting with other residues, including a tyrosine in IVS6.[8][9] This binding does not completely occlude the pore but rather stabilizes the channel in a non-conducting state.[8]

Impact on Channel Gating and Kinetics

Lidocaine's interaction with the sodium channel extends beyond simple pore blockage; it allosterically modulates the channel's gating machinery.

Gating Charge Immobilization

A significant effect of lidocaine binding is the alteration of the movement of the channel's voltage sensors. Specifically, lidocaine binding has been shown to stabilize the S4 voltage sensor of domain III (DIIIS4) in its activated (outward) position.[10][11] It also affects the movement of the DIVS4 voltage sensor.[10][11] This "immobilization" of a portion of the gating charge results in a reduction of the maximal gating charge (Qmax) by approximately 33-38%.[11][12] This effect is directly linked to the block of ionic current.[12]

Kinetics of Block and Unblock

The rates at which lidocaine binds to and dissociates from the sodium channel are crucial for its use-dependent effects. For lidocaine, the forward binding rate to the open state (ko) has been estimated at 1.3 x 10(5) M-1 s-1, and to the inactivated state (kl) at 2.4 x 10(4) M-1 s-1.[13] The dissociation rate for the cationic form of lidocaine is slow, around 0.1 s-1, while the neutral form dissociates more rapidly at 7.0 s-1.[14] This slow dissociation from the inactivated state contributes to the accumulation of blocked channels during repetitive stimulation.

| Kinetic Parameter | Description | Value | Reference |

| ko | Forward binding rate to open channels | 1.3 x 10(5) M-1 s-1 | [13] |

| kl | Forward binding rate to inactivated channels | 2.4 x 10(4) M-1 s-1 | [13] |

| Dissociation Rate (Cationic) | Rate of unbinding of the charged form | 0.1 s-1 | [14] |

| Dissociation Rate (Neutral) | Rate of unbinding of the uncharged form | 7.0 s-1 | [14] |

Signaling Pathways and Logical Relationships

The mechanism of action of lidocaine can be visualized as a series of interconnected events and logical relationships.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The investigation of lidocaine's effects on voltage-gated sodium channels predominantly relies on the whole-cell patch-clamp technique.[15] This method allows for the precise control of the membrane potential and the recording of ionic currents through the entire cell membrane.

General Procedure

-

Cell Preparation: Isolation of single cells (e.g., cardiomyocytes, neurons) or use of cell lines heterologously expressing the sodium channel subtype of interest (e.g., HEK-293 cells).[5]

-

Pipette Fabrication: Pulling of glass micropipettes to a resistance of 2-5 MΩ.

-

Giga-seal Formation: Formation of a high-resistance seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupturing of the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.[16]

-

Voltage-Clamp: Clamping the membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).

-

Data Acquisition: Application of specific voltage protocols to elicit sodium currents and recording the resulting currents in the absence and presence of lidocaine.

Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.

Voltage Protocol for Use-Dependent Block

To assess use-dependent block, a train of depolarizing pulses is applied from a negative holding potential.

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses to -20 mV for 20 ms at a frequency of 1-10 Hz.

-

Measure the peak sodium current for each pulse.

-

The progressive decrease in peak current amplitude during the pulse train in the presence of lidocaine demonstrates use-dependent block.

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a multifaceted process characterized by its state-dependent binding affinity, with a clear preference for the open and inactivated states. This interaction leads to a use-dependent block of sodium current, which is crucial for its therapeutic applications. The binding of lidocaine within the channel's inner pore allosterically modulates the gating machinery, notably by stabilizing the voltage sensor of domain III in an activated conformation and reducing the total gating charge. A thorough understanding of these molecular interactions, supported by quantitative biophysical data and detailed experimental protocols, is essential for the rational design of novel and more selective sodium channel blockers.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 11. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lidocaine alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of local anesthetic inhibition of neuronal sodium currents. pH and hydrophobicity dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]

Beyond the Blockade: An In-Depth Technical Guide to the Molecular Targets of Lidocaine Hydrochloride Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a cornerstone of local anesthesia for decades, is primarily recognized for its potent inhibition of voltage-gated sodium channels, a mechanism that effectively blocks nociceptive signaling. However, a growing body of evidence reveals a far more complex pharmacological profile. Lidocaine interacts with a diverse array of molecular targets beyond the sodium channel, contributing to its broad therapeutic effects, including anti-inflammatory, analgesic, and anti-arrhythmic properties.[1] This in-depth technical guide explores these alternative molecular targets, providing a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. This resource is intended to empower researchers, scientists, and drug development professionals to further investigate and leverage the multifaceted actions of lidocaine.

Quantitative Data: A Comparative Overview

The interaction of lidocaine with its various molecular targets can be quantified by parameters such as the half-maximal inhibitory concentration (IC50), providing a measure of its potency. The following tables summarize the available quantitative data for lidocaine's effects on a range of non-sodium channel targets.

| Target | Subtype/Condition | IC50 (µM) | Species/Cell Line | Reference |

| Nicotinic Acetylcholine Receptors (nAChRs) | α3β4 (mouse superior cervical ganglion neurons) | 41 | Mouse | [2] |

| α1* (muscle-type) | 52 - 250 | Human | [3] | |

| α3β4* (autonomic) | 52 - 250 | Human | [3] | |

| α4β2 | 52 - 250 | Human (heterologously expressed) | [3] | |

| α4β4 | 52 - 250 | Human (heterologously expressed) | [3] | |

| Purinergic Receptors | P2X7 | 282 ± 45 | Xenopus oocytes | [4] |

| Acid-Sensing Ion Channels (ASICs) | ASIC (in cultured mouse cortical neurons) | 11,790 ± 1,740 | Mouse | [5][6] |

| Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels | Ih (in rat spinal substantia gelatinosa neurons) | 80 | Rat | [7] |

| Muscarinic Acetylcholine Receptors | m1 | 0.018 (18 nM) | Xenopus oocytes | [8] |

| N-methyl-D-aspartate (NMDA) Receptors | GluN1/GluN2A | 2,260 | Human (recombinantly in Xenopus oocytes) | [9] |

Note: IC50 values can vary depending on experimental conditions such as voltage, pH, and the specific cell line or expression system used.

Key Molecular Targets and Signaling Pathways

G-Protein Coupled Receptors (GPCRs) - Muscarinic Acetylcholine Receptors

Lidocaine has been shown to inhibit signaling through M1 muscarinic acetylcholine receptors with high potency.[8] This interaction is non-competitive and is thought to occur at an extracellular domain of the receptor, with a less potent effect on the G-protein itself.[8] The inhibition of M1 receptor signaling can have significant implications for various physiological processes, including those in the central and peripheral nervous systems.

Lidocaine inhibits M1 muscarinic receptor signaling.

Toll-Like Receptor 4 (TLR4) Signaling

Lidocaine has demonstrated anti-inflammatory effects by inhibiting the signaling pathway of Toll-like receptor 4 (TLR4).[1] This inhibition leads to the downregulation of downstream inflammatory mediators. Specifically, lidocaine can attenuate the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in response to TLR4 ligands like lipopolysaccharide (LPS).[1]

Lidocaine inhibits TLR4 signaling pathway.

Mitochondrial Function

Lidocaine can impact mitochondrial function through various mechanisms, including the inhibition of the electron transport chain at the level of NADH dehydrogenase, leading to decreased oxygen consumption and ATP synthesis.[10] It can also depolarize the mitochondrial membrane potential.[11] These effects on mitochondria may contribute to both the therapeutic and potential cytotoxic effects of lidocaine.

Lidocaine's effects on mitochondrial function.

Experimental Protocols

A fundamental technique for investigating the effects of lidocaine on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of ion channel activity.

General Protocol for Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Culture the desired cells (e.g., HEK293 cells expressing the target ion channel, or primary neurons) on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should typically be between 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 11 EGTA (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Mount the coverslip with cells in a recording chamber on an inverted microscope.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and approach a target cell.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the membrane potential at a desired holding potential (e.g., -80 mV).

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

-

-

Drug Application: Perfuse lidocaine hydrochloride at various concentrations into the bath solution to determine its effect on the recorded currents.

-

Data Analysis: Analyze the recorded currents to determine parameters such as the percentage of current inhibition and to calculate the IC50 value.

Workflow for a whole-cell patch-clamp experiment.

Protocol for Measuring P2X7 Receptor Currents in Xenopus Oocytes

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the cRNA encoding the human P2X7 receptor into the oocytes.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application: Apply ATP (the natural agonist for P2X7 receptors) to elicit an inward current. Co-apply or pre-apply lidocaine at various concentrations with ATP to measure the inhibitory effect.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of lidocaine to determine the percentage of inhibition and calculate the IC50.

Conclusion

The pharmacological actions of this compound extend far beyond its well-established role as a sodium channel blocker. Its interactions with a multitude of other molecular targets, including various ion channels, GPCRs, TLRs, and mitochondria, underscore its therapeutic versatility. A thorough understanding of these off-target effects is crucial for the rational design of new drugs with improved efficacy and safety profiles, as well as for repurposing this widely used anesthetic for new clinical applications. The quantitative data, detailed methodologies, and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complex pharmacology of lidocaine and its analogs. Further investigation into these non-canonical targets will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine effects on acetylcholine-elicited currents from mouse superior cervical ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local anesthetics noncompetitively inhibit function of four distinct nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidocaine preferentially inhibits the function of purinergic P2X7 receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of acid sensing ion channel currents by lidocaine in cultured mouse cortical neurons [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local anesthetic inhibition of m1 muscarinic acetylcholine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibitory potency of local anesthetics on NMDA receptor signalling depends on their structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Viability Assay with Lidocaine Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effects of lidocaine hydrochloride on cell viability, a critical step in preclinical drug evaluation and cancer research. The protocols outlined below are based on established methodologies and published findings, offering a robust framework for your experiments.

Introduction

Lidocaine, a widely used local anesthetic, has garnered increasing attention for its potential anticancer properties.[1][2] Studies have demonstrated its ability to inhibit proliferation, migration, and invasion, as well as induce apoptosis in various cancer cell lines.[2][3] The mechanism of action is multifaceted, involving the modulation of signaling pathways such as PI3K/AKT and ERK, and interaction with ion channels.[3][4] This document provides a comprehensive protocol for conducting a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to quantify the cytotoxic effects of this compound on cultured cells.

Data Presentation: Summary of Lidocaine's Effect on Cell Viability

The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate concentration ranges.

Table 1: Effect of this compound on Breast Cancer Cell Viability

| Cell Line | Lidocaine Concentration | Incubation Time | Viability Reduction | Reference |

| MDA-MB-231 | 0.5 mM | Not Specified | Significant | [2] |

| AU565 | ≥ 0.3 mM | Not Specified | Significant | [1] |

| BT474 | 3 mM | Not Specified | Significant | [1] |

| MCF-7 | 3 mM | Not Specified | Significant | [1] |

| All tested | > 1 mM | Not Specified | Significant | [2] |

Table 2: Effect of this compound on Other Cancer Cell Lines

| Cell Line | Lidocaine Concentration | Incubation Time | Viability Reduction/Effect | Reference |

| SH-SY5Y (Neuroblastoma) | 10 mM | 24 hours | Decreased cell proliferation | [5] |

| SW480 (Colon Cancer) | 1,000 µM | 48 & 72 hours | No significant reduction | [6] |

| SW620 (Colon Cancer) | 10-50 µM & 500 µM | 72 hours | Increased cell viability | [6] |

| RL95-2 (Endometrial Cancer) | 5 mM | Not Specified | Reduced viability | [7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 10 mM | 12 hours | Decreased viability | [8] |

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound Treatment

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS) or appropriate solvent

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the powder in sterile PBS or water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve lidocaine) and an untreated control group (cells in complete medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Cell viability is expressed as a percentage of the untreated control.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.

Signaling Pathways Affected by Lidocaine

Caption: Key signaling pathways modulated by this compound leading to altered cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Effects of Lidocaine on Human Breast Cancer Cells: An In Vitro and In Vivo Experimental Trial | Anticancer Research [ar.iiarjournals.org]

- 3. Local Anesthetic Lidocaine and Cancer: Insight Into Tumor Progression and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Repositioning Lidocaine as an Anticancer Drug: The Role Beyond Anesthesia [frontiersin.org]

- 5. e-century.us [e-century.us]

- 6. Effect of lidocaine and ropivacaine on primary (SW480) and metastatic (SW620) colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lidocaine induces apoptosis in head and neck squamous cell carcinoma through activation of bitter taste receptor T2R14 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for Assessing Lidocaine Hydrochloride Efficacy in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of lidocaine hydrochloride in cultured neurons. This document outlines the underlying mechanisms of lidocaine action, detailed protocols for key experiments, and methods for data interpretation.

This compound is a widely used local anesthetic and antiarrhythmic drug that primarily functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4] This blockade inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials, thereby preventing nerve impulse transmission and producing a local anesthetic effect.[1][3] Beyond its primary action on sodium channels, lidocaine can also affect other ion channels and signaling pathways, contributing to both its therapeutic effects and potential neurotoxicity.[5][6]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on cultured neurons from various studies.

Table 1: Inhibitory Concentrations (IC50) of Lidocaine in Neuronal Models

| Neuronal Model | Assay | Parameter Measured | IC50 Value | Reference |

| Rat Spinal Substantia Gelatinosa Neurons | Whole-cell Patch Clamp | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (Ih) | 80 µM | [7] |

| Mouse Dorsal Root Ganglion Neurons | Video-enhanced Microscopy | Axonal Transport | 10 µM | [8] |

| Mouse Cortical Neurons | Whole-cell Patch Clamp | Acid-sensing ion channel (ASIC) currents | 11.79 ± 1.74 mM | [9] |

Table 2: Cytotoxicity of Lidocaine in Neuronal Cell Lines

| Cell Line | Assay | Exposure Time | LD50 (Concentration for 50% cell death) | Reference |

| Human SH-SY5Y Neuroblastoma | MTT Assay | 10 minutes | Potency less than bupivacaine and ropivacaine, greater than procaine and mepivacaine. | [10] |

| Adult Rat Dorsal Root Ganglia Neurons | Cell Viability Assay | Not specified | > 10 mM | [11] |

| Neonatal (P7) Rat Dorsal Root Ganglia Neurons | Cell Viability Assay | Not specified | > 10 mM | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by lidocaine and a general experimental workflow for assessing its efficacy.

Caption: Primary mechanism of action of lidocaine on neuronal ion channels.

References

- 1. This compound: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions | Bentham Science [benthamscience.com]

- 7. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low-concentration lidocaine rapidly inhibits axonal transport in cultured mouse dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of acid sensing ion channel currents by lidocaine in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis with Lidocaine Hydrochloride in Neurotransmitter Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to study the effects of lidocaine hydrochloride on neurotransmitter levels. This document is intended to guide researchers in designing and executing experiments to investigate the neurochemical sequelae of local anesthetic action in the central nervous system.

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, offering a window into the dynamic neurochemical environment of the brain. When coupled with the administration of pharmacological agents like this compound, it allows for the real-time assessment of how these drugs modulate neurotransmitter release and clearance. Lidocaine, a widely used local anesthetic, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials.[1][2][3][4] This mechanism has direct implications for neurotransmitter release, which is a key process in neuronal communication. Understanding these interactions is crucial for elucidating the full spectrum of lidocaine's effects, from its anesthetic properties to its potential neurotoxicities and therapeutic applications beyond local anesthesia.

Data Presentation

The following tables summarize the effects of this compound on the extracellular concentrations of key neurotransmitters as determined by in vivo microdialysis studies.

| Neurotransmitter | Brain Region | Lidocaine Administration | Observed Effect | Reference |

| Dopamine | Nucleus Accumbens | Local Perfusion (7.3 mM) | No significant effect on extracellular concentration. | [5] |

| Dopamine | Nucleus Accumbens | Infusion into Ventral Tegmental Area | Significant decrease in extracellular concentration. | [6] |

| Acetylcholine | Presynaptic Neuron | In vitro application | Inhibition of excitatory postsynaptic potential (EPSP) and response to acetylcholine. | [7] |

| Glutamate | Not Specified | Not Specified | Inhibition of release from presynaptic terminals. |

Experimental Protocols

This section outlines a generalized protocol for conducting in vivo microdialysis experiments to assess the impact of lidocaine on neurotransmitter levels. This protocol should be adapted based on the specific research question, animal model, and target brain region.

Materials and Reagents

-

Animals: Adult male Sprague-Dawley rats (or other appropriate species)

-

Anesthetics: Isoflurane, ketamine/xylazine cocktail

-

Stereotaxic Apparatus

-

Microdialysis Probes: (e.g., CMA, BASi) with appropriate membrane length for the target brain region

-

Microinfusion Pump

-

Fraction Collector (refrigerated)

-

Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4.

-

This compound Solution: Dissolve in aCSF to the desired concentration (e.g., 1-10 mM). Filter-sterilize before use.

-

High-Performance Liquid Chromatography (HPLC) system with appropriate detector:

-

For catecholamines (dopamine): Electrochemical detector (ECD)

-

For acetylcholine: Post-column enzyme reactor and ECD

-

For amino acids (glutamate): Fluorescence detector following derivatization

-

-

Internal Standards for HPLC analysis

Surgical Procedure: Probe Implantation

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region using stereotaxic coordinates.

-

Probe Implantation: Carefully lower the microdialysis probe through the burr hole to the desired depth in the brain.

-

Fixation: Secure the probe to the skull using dental cement and skull screws.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours before starting the microdialysis experiment. House the animal individually to prevent damage to the implant.

Microdialysis Experiment

-

Habituation: On the day of the experiment, place the animal in the experimental chamber and allow it to habituate for at least 1-2 hours.

-

Probe Perfusion: Connect the microdialysis probe to the microinfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Stabilization: Allow the system to stabilize for at least 60-90 minutes to establish a baseline neurotransmitter level.

-

Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples into vials in the refrigerated fraction collector. The collection time for each sample will depend on the required volume for analysis (typically 10-20 minutes).

-

Lidocaine Administration (Reverse Dialysis): Switch the perfusion medium from aCSF to the lidocaine-containing aCSF.

-

Experimental Sample Collection: Continue to collect dialysate samples for the duration of the lidocaine infusion.

-

Washout: After the desired infusion period, switch the perfusion medium back to aCSF to monitor the washout of lidocaine's effects. Collect several post-infusion samples.

-

Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis.

Neurochemical Analysis

-

Sample Preparation: Thaw the dialysate samples on ice. If necessary, add an internal standard.

-

HPLC Analysis: Inject a fixed volume of the dialysate sample into the HPLC system.

-

Quantification: Quantify the neurotransmitter concentrations in the dialysate by comparing the peak areas to a standard curve. Normalize the data to the internal standard.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes observed during and after lidocaine administration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens using capillary electrophoresis for calibration of drug outward diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. The effect of lidocaine on cholinergic neurotransmission in an identified reconstructed synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Lidocaine Hydrochloride in Tissue Samples by HPLC

This document provides a detailed methodology for the quantification of lidocaine hydrochloride in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Lidocaine, also known as lignocaine, is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Its therapeutic action is achieved by blocking nerve signals in the body.[2] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for this purpose.

Principle

The method involves the extraction of this compound from a homogenized tissue matrix. The separation of lidocaine from endogenous tissue components is achieved on a C18 reverse-phase column with an isocratic mobile phase composed of acetonitrile and a phosphate buffer.[1][4] Quantification is performed by monitoring the UV absorbance at a specific wavelength.[1]

Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Dipotassium monohydrogen phosphate or Monobasic potassium phosphate (analytical grade)

-

Orthophosphoric acid or Sulfuric acid (for pH adjustment)

-

Diethyl ether (analytical grade)

-

Sodium hydroxide (for pH adjustment of sample)

-

Water (HPLC grade)

-

Internal Standard (IS) such as procainamide (optional, but recommended)[1]

-

Experimental Protocols

Standard and Stock Solutions Preparation

-

Lidocaine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of HPLC grade water or a suitable solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-100 µg/mL).[5][6]

-

Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., procainamide) at a concentration of 1 mg/mL in HPLC grade water.[1]

Tissue Sample Preparation

The following is a general protocol for the extraction of lidocaine from tissue. Optimization may be required depending on the specific tissue type.

-

Homogenization: Accurately weigh approximately 1 gram of the tissue sample. Add 3 mL of ice-cold phosphate buffer and homogenize until a uniform consistency is achieved.

-

Alkalinization: Add a small amount of sodium hydroxide solution to the homogenate to raise the pH, which forces lidocaine into its free base form, promoting its extraction into an organic solvent.[1]

-

Liquid-Liquid Extraction:

-

Add 5 mL of diethyl ether to the homogenized sample.[1]

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[5][8]

HPLC Conditions

The following are typical HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6][7] |

| Mobile Phase | Acetonitrile : 10mM Dipotassium Monohydrogen Phosphate Buffer (80:20 v/v)[5][6] |

| Flow Rate | 1.0 mL/min[5][6][7] |

| Injection Volume | 20 µL |

| Detection | UV at 263 nm[5][6] |

| Column Temperature | Ambient |

| Retention Time | Approximately 5.4 min[5][6] |

Data Presentation

The following tables summarize the quantitative data for the HPLC method for this compound, as reported in the literature. Note that this data is primarily from pharmaceutical formulations and biological fluids like serum, and should be used as a reference for method validation in tissue samples.

Table 1: Linearity and Range

| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source |

| 20 - 100 | 0.999 | [5][6] |

| 0.1 - 0.5 | 0.9987 | [7][9] |

| 1.25 - 25 | > 0.9996 | [10] |

| 0.05 - 5 (ng/mL in serum) | > 0.999 | [1] |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| LOD (µg/mL) | LOQ (µg/mL) | Source |

| 1.54 | 4.68 | [5][6] |

| 0.00521 | 0.01645 | [7][9] |

| - | 0.25 | [10] |

Table 3: Precision (%RSD)

| Parameter | %RSD | Source |

| Intraday Precision | < 2% | [5][6] |

| Interday Precision | < 2% | [5][6] |

| Intra-assay Precision | < 0.526% | [7][9] |

| Inter-assay Precision | < 0.526% | [7][9] |

Table 4: Accuracy and Recovery

| Parameter | Value | Source |

| Accuracy | 95% - 105% | [5][6] |

| Recovery | 96% - 100% | [7][9] |

| Recovery (serum) | 80.42% - 93.9% | [1] |

Visualizations

Caption: Experimental workflow for HPLC quantification of lidocaine in tissue.

Caption: Mechanism of action of lidocaine on voltage-gated sodium channels.

References

- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Lidocaine | SIELC Technologies [sielc.com]

- 3. halocolumns.com [halocolumns.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. [PDF] Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Lidocaine in Gel Analyzed with HPLC - AppNote [mtc-usa.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Application Notes: Lidocaine Hydrochloride as a Tool for Studying Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine hydrochloride is a widely used local anesthetic and Class Ib antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons and other excitable cells.[3][4] This property makes lidocaine an invaluable pharmacological tool in neuroscience research for reversibly silencing neuronal activity and dissecting the components of synaptic transmission. By preventing action potential propagation, researchers can isolate and study synaptic events that are independent of presynaptic firing, differentiate between presynaptic and postsynaptic mechanisms, and probe the function of specific pathways within neural circuits.

Core Mechanism of Action

Lidocaine exerts its primary effect by binding to the intracellular portion of voltage-gated sodium channels.[4] It shows a higher affinity for channels in the open and inactivated states than in the resting state, a characteristic known as use-dependent blockade.[4][5] This means its inhibitory effect is more pronounced in rapidly firing neurons.

The binding of lidocaine stabilizes the inactivated state of the sodium channel, preventing the influx of Na+ ions required for membrane depolarization.[3][6] With sufficient channel blockade, the threshold for firing an action potential is elevated, and its propagation along the axon is halted.[1][7] This blockade of the presynaptic action potential is the principal reason for its effect on synaptic transmission, as it prevents the depolarization-induced opening of voltage-gated calcium channels, which is necessary for neurotransmitter vesicle fusion and release.

While its main target is VGSCs, at higher concentrations, lidocaine can also affect other ion channels, including potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which can influence neuronal excitability.[8][9][10]

Figure 1. Signaling pathway of lidocaine's primary action on synaptic transmission.

Data Presentation: Quantitative Effects of Lidocaine

The following table summarizes key quantitative data regarding the use of lidocaine in studying neuronal activity. Concentrations can vary significantly based on the preparation (e.g., cell culture vs. brain slice) and the specific neuronal population being studied.

| Parameter | Organism/Preparation | Lidocaine Concentration | Observed Effect | Reference |

| Action Potential Firing | Rat DRG Neurons | 30 µmol/L | Reduced firing frequency from 35 Hz to 21 Hz. | [11] |

| Rat DRG Neurons | 100 µmol/L | Shifted half-maximal availability of TTXr Na+ currents from 7.7 Hz to 2.2 Hz. | [11] | |

| Synaptic Transmission | Rat Hippocampal Slice | 100 µmol/L (10⁻⁴ M) | Dose-dependent depression of evoked field potentials. | [12] |

| Lymnaea stagnalis Neurons | 0.01 - 1 mmol/L | Dose-dependent increase in action potentials and membrane depolarization in single neurons; reduction in synaptic transmission in paired neurons. | [8] | |

| Lymnaea stagnalis Cholinergic Synapse | Not specified | Inhibited both Excitatory Postsynaptic Potential (EPSP) and the postsynaptic response to acetylcholine. | [13][14] | |

| Ion Channel Blockade | Rat Spinal Substantia Gelatinosa Neurons | IC₅₀ = 80 µM | Inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel currents (Ih). | [10] |

| Neonatal Rat Ventricular Myocytes | IC₅₀ = 27 µmol/L | Increased action potential upstroke duration and electrogram duration. | [15] | |

| Central Analgesic Effect | Human Plasma | 1 - 2 µg/mL | Plasma concentration sufficient to inhibit neuropathic pain. | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials : this compound powder, appropriate solvent (e.g., sterile water or saline), sterile microcentrifuge tubes, vortex mixer.

-

Calculation : Determine the required mass of this compound to create a high-concentration stock solution (e.g., 100 mM or 1 M).

-

Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ). (MW of Lidocaine HCl = 270.8 g/mol ).

-

-

Procedure :

-

Weigh the calculated amount of this compound powder in a sterile tube.

-

Add the calculated volume of solvent to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.

-

Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

-

Working Solution : On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired working concentration in the appropriate extracellular recording solution (e.g., artificial cerebrospinal fluid - ACSF).

Protocol 2: Isolating Miniature Synaptic Currents using Whole-Cell Patch-Clamp

This protocol describes how to use lidocaine to block action potential-driven (evoked) synaptic transmission, allowing for the stable recording of spontaneous miniature postsynaptic currents (mPSCs).

-

Preparation : Prepare brain slices (e.g., hippocampal or cortical) from a rodent according to standard laboratory procedures.[16]

-

Recording Setup :

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF (2-3 mL/min) at physiological temperature (32-34°C).

-

Use a glass micropipette filled with an appropriate internal solution to establish a whole-cell patch-clamp recording from a neuron of interest.

-

-

Baseline Recording :

-

Record spontaneous synaptic activity for a stable baseline period (5-10 minutes). This recording will contain both action potential-dependent (spontaneous) and action potential-independent (miniature) events.

-

-

Lidocaine Application :

-

Switch the perfusion to ACSF containing the desired working concentration of lidocaine (e.g., 100-300 µM). To confirm the blockade of action potentials, tetrodotoxin (TTX, ~1 µM) is often used in conjunction with or as a substitute for lidocaine for this purpose.

-

Allow the drug to perfuse for at least 10-15 minutes to ensure complete blockade of voltage-gated sodium channels throughout the slice.

-

-

Data Acquisition :

-

Record the synaptic activity in the presence of lidocaine. The remaining events will be miniature postsynaptic currents (mPSCs), which represent the postsynaptic response to the release of single neurotransmitter vesicles.

-

Analyze the frequency, amplitude, and kinetics of mPSCs to assess changes in presynaptic release probability or postsynaptic receptor function.

-

-

Washout :

-

To test for reversibility, switch the perfusion back to the standard ACSF without lidocaine. A full washout may take 20-30 minutes or longer.

-

Figure 2. Experimental workflow for isolating miniature synaptic currents.

Interpretation and Considerations

Properly interpreting data from experiments using lidocaine requires careful consideration of its mechanism and potential off-target effects.

-

Presynaptic vs. Postsynaptic Locus of Action : The primary use of lidocaine is to silence presynaptic action potentials. If a treatment affects evoked synaptic potentials but has no effect on miniature events (recorded in the presence of lidocaine/TTX), the locus of action is likely presynaptic. Conversely, if a treatment alters miniature event amplitude, it suggests a postsynaptic site of action.

-

Concentration is Critical : Use the lowest effective concentration to block action potentials to minimize off-target effects. Higher concentrations can inhibit other channels and receptors, confounding data interpretation.[8][9]

-

Control Experiments : A crucial control is to ensure that the observed effects are reversible upon washout. Comparing results with a more specific sodium channel blocker like tetrodotoxin (TTX) can also be informative, although TTX is irreversible and blocks a different subset of sodium channels.

-

Use-Dependence : Remember that lidocaine's block is more effective on highly active neurons.[4] This can be a useful property for selectively silencing overactive pathways but can also be a confounding variable if not controlled for.

Figure 3. Logical framework for interpreting results with lidocaine.

References

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 5. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Lidocaine excites both pre- and postsynaptic neurons of reconstructed respiratory pattern generator in Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Lidocaine depresses synaptic activity in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of lidocaine on cholinergic neurotransmission in an identified reconstructed synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of Lidocaine on Cholinergic Neurotransmission in an Identified Reconstructed Synapse | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Inducing Transient Nerve Block with Lidocaine Hydrochloride in Rodents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lidocaine hydrochloride is a widely used local anesthetic that provides a transient and reversible nerve block by inhibiting voltage-gated sodium channels in neuronal cell membranes.[1][2] In rodent models, it is a valuable tool for various research applications, including surgical analgesia, pain pathway investigation, and the study of nerve function. These application notes provide detailed protocols for inducing transient nerve blocks in rodents using this compound, along with data on its efficacy and a visualization of its mechanism of action.

Data Presentation

Table 1: Quantitative Data for this compound Nerve Block in Rodents

| Parameter | Species | Lidocaine Concentration | Dosage/Volume | Onset of Action | Duration of Action | Key Findings & Citations |

| Incisional Line Block | Rat & Mouse | 0.5% (diluted from 2%) | Do not exceed 7 mg/kg total dose | 2-3 minutes | < 1 hour | Provides localized analgesia for surgical incisions.[3][4] |

| Sciatic Nerve Block | Rat | 1% | 0.1 ml | ~40 seconds (postural/gait abnormalities) | Proprioception & motor function recovery by 120 min; Nociception recovery at 90 min | Proprioceptive impairment is detected first, followed by motor function and then nociception.[5] |

| Sciatic Nerve Block | Rat | 2% | 0.05 ml, 0.1 ml, 0.2 ml | Not specified | Duration is longer with smaller injected volumes at equipotent doses. | Smaller volumes require a lower dose to achieve full block.[6] |

| Sciatic Nerve Block | Mouse | Not specified | Injected into the popliteal space | Not specified | Not specified | Loss of motor activity in the injected limb is a sign of a successful block. |

| Infraorbital Nerve Block | Rat | 1% | Not specified | Not specified | Not specified | Used to study the duration of action of local anesthetics.[7] |

| Inferior Alveolar Nerve Block | Rat | 2% with 1:100,000 epinephrine | 0.2 ml | 4.75 (±3.45) minutes | 55 (±31.7) minutes | A successful model for testing dental local anesthetic solutions.[8] |

| Epidural Administration | Rat | 2% | Continuous infusion at 10 µl/h for 14 days | Not applicable | Not applicable | Effective in reducing mechanical allodynia in a neuropathic pain model.[9] |

Experimental Protocols

Protocol 1: Subcutaneous Incisional Line Block

This protocol is suitable for providing localized analgesia for surgical procedures.

Materials:

-

This compound 2% (20 mg/ml)

-

Sterile saline or sterile water for injection

-

1 ml syringes

-

25-27g needles

-

Sterile vials for dilution

-

Animal scale

-

Anesthetic (e.g., isoflurane)

-

Surgical preparation supplies (clippers, antiseptic scrub, alcohol)

Procedure:

-

Animal Preparation: Anesthetize the rodent using an approved protocol. Weigh the animal to accurately calculate the lidocaine dosage.[10]

-

Lidocaine Dilution: Dilute the 2% lidocaine solution to a final concentration of 0.5% (5 mg/ml) by adding 1 ml of 2% lidocaine to 3 ml of sterile saline or water in a sterile vial.[4]

-

Dosage Calculation: The total dose of lidocaine should not exceed 7 mg/kg.[11][3][4] Calculate the maximum volume of the 0.5% solution that can be administered.

-

Surgical Site Preparation: Shave the fur over the intended incision site and prepare the skin for aseptic surgery using an antiseptic scrub and alcohol.[3]

-

Administration:

-

Onset Time: Wait for 2-5 minutes for the anesthetic to take effect before making the incision.[10]

Protocol 2: Sciatic Nerve Block

This protocol is used for inducing a nerve block in the hindlimb, often for pain research or studies of nerve function.

Materials:

-

This compound (e.g., 1% or 2% solution)

-

1 ml syringe with a 27-30g needle

-

Animal handling and restraint equipment (if performed without general anesthesia)

-

(Optional) Ultrasound guidance system for improved accuracy.[12]

Procedure:

-

Animal Acclimation: For procedures without general anesthesia, acclimate the rats to the handling and injection procedure to minimize stress.[5]

-

Injection Site Identification: The sciatic nerve can be targeted at the sciatic notch or in the popliteal space.

-

Sciatic Notch Approach: Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic notch lies between these two landmarks.

-

Popliteal Space Approach: The injection is administered into the popliteal fossa of the hindlimb.[13]

-

-

Administration:

-

Insert the needle perpendicular to the skin at the identified injection site.

-

Advance the needle until a slight muscle twitch (motor response) is observed, indicating proximity to the nerve.

-

Inject a small volume of lidocaine (e.g., 0.1 ml of 1% lidocaine for rats) slowly.[5]

-

-

Assessment of Block: The onset of the nerve block can be observed within seconds to minutes.[5] Assess the block using the methods described below.

Methods for Assessing Nerve Block Efficacy:

-

Motor Function:

-

Extensor Postural Thrust: Measure the force exerted by the hindlimb on a digital balance.[5]

-

Inverted Wire Mesh Screen Test: A mouse with a successful motor block will only be able to use three limbs to hang from the screen.[13]

-

Gait and Posture Observation: Observe for abnormalities in walking and limb posture.[5]

-

-

Sensory (Nociceptive) Function:

-

Thermal Stimulation: Measure the withdrawal latency to a noxious heat source (e.g., Hargreaves test or hot plate test).[5][14]

-

Mechanical Stimulation: Assess the withdrawal response to mechanical stimuli of varying forces using von Frey filaments.[14]

-

Pinprick Test: Observe the response to a superficial or deep pinch.[5]

-

-

Proprioception:

-

Tactile Placing and Hopping Response: Evaluate the animal's ability to correctly place its paw in response to tactile stimuli.[5]

-

-

Autonomic Function:

-

Skin Temperature: An increase in skin temperature on the affected paw can indicate an autonomic block.[5]

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Duration of action of nerve blocks produced by mixtures of local anesthetics and low molecular weight dextran: studies in rat infraorbital nerve blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anesthesia and Pain Medicine [anesth-pain-med.org]

- 10. campusvet.wsu.edu [campusvet.wsu.edu]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Troubleshooting & Optimization

Troubleshooting lidocaine hydrochloride solubility issues in physiological buffers.

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility issues with lidocaine hydrochloride in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in physiological buffer (e.g., PBS at pH 7.4)?

A: This is the most common issue and is related to the chemical properties of lidocaine. This compound is the salt form of lidocaine, a weak base. It is highly soluble in water, where it creates an acidic solution (pH 4-5).[1] Physiological buffers, however, have a pH of approximately 7.4. When you introduce the acidic lidocaine HCl solution into the buffer, the pH of the solution rises.

Lidocaine has a pKa of about 7.7-7.8.[1][2] As the solution's pH approaches this pKa, the equilibrium shifts from the ionized, water-soluble form (lidocaine HCl) to the non-ionized, poorly water-soluble "free base" form.[1] At pH 7.4, a significant portion of the lidocaine converts to this free base, which then precipitates out of the aqueous solution once its solubility limit is exceeded.[2]

Q2: What is the relationship between pH, pKa, and lidocaine solubility?

A: The relationship is governed by the Henderson-Hasselbalch equation. For a weak base like lidocaine, the key principles are:

-

pKa: The pKa is the pH at which the compound exists as 50% ionized (protonated) and 50% non-ionized (free base). For lidocaine, this is around pH 7.8.[1]

-

pH < pKa: In an environment with a pH below the pKa (e.g., in sterile water, pH 4-5), the ionized form (lidocaine HCl) dominates. This form is charged and highly water-soluble.[1]

-

pH ≈ pKa: As the pH of the solution gets closer to the pKa, the concentration of the non-ionized free base increases dramatically.[3] Since physiological pH (7.4) is very close to lidocaine's pKa, this is the primary reason for solubility challenges in experimental settings.

-

pH > pKa: At a pH above the pKa, the non-ionized, poorly water-soluble form is favored.

The diagram below illustrates this critical relationship.

Q3: My solution appeared clear at first but became cloudy over time. What does this mean?

A: This indicates delayed precipitation. The initial solution was likely supersaturated, meaning it held more dissolved lidocaine base than it could stably maintain at that pH and temperature. Over time, the excess solute crashes out of the solution, causing the cloudy appearance (flocculation).[4] The solution is not stable and should not be used for quantitative experiments. Consider preparing a fresh solution at a lower concentration.

Q4: How can I prepare a stable solution of this compound for my in vitro experiment at physiological pH?

A: The recommended method is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your physiological buffer.

-

Prepare a Concentrated Stock: Dissolve the lidocaine HCl powder in sterile, deionized water or 0.9% saline. Lidocaine HCl is freely soluble in water and will form a stable, acidic stock solution.[5]

-

Determine Final Concentration: Ensure your target final concentration in the physiological buffer is below the known solubility limit at pH 7.4. Published data indicates a solubility of around 40 µg/mL at this pH.[6] It is highly recommended to perform a pilot experiment to determine the maximum soluble concentration in your specific buffer system (see Protocol 2).

-

Dilute into Buffer: Slowly add the required volume of the stock solution to your pre-warmed physiological buffer while gently mixing. Avoid adding a large volume of acidic stock that could significantly alter the pH of your buffer.

Q5: What is the difference in solubility between lidocaine HCl and lidocaine base?

A: The difference is substantial and is the primary source of confusion.

-

This compound (HCl): This is the salt form. It is the ionized, protonated form of the molecule and is very soluble in water and other polar solvents.[1][5]

-

Lidocaine Base: This is the non-ionized, "free base" form. It is practically insoluble in water but is soluble in lipids, oils, and non-polar organic solvents like ether and chloroform.[1][7]

For aqueous solutions used in biological experiments, you should almost always start with the this compound form.

Q6: Are there alternative solvents or agents I can use to improve solubility?

A: Yes, depending on the constraints of your experiment:

-

Co-solvents: For many in vitro assays, small amounts of a co-solvent can be used. Dimethyl sulfoxide (DMSO) or ethanol can be used to prepare a high-concentration stock solution, which is then diluted into the aqueous buffer. Be sure to validate that the final concentration of the co-solvent does not affect your experimental model.

-

Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to form inclusion complexes with lidocaine, significantly increasing its aqueous solubility even at higher pH values.[8]

-

Temperature: Increasing the temperature of the solvent can increase the solubility of this compound.[9] Ensure your buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the lidocaine stock.

Data & Properties

Table 1: Comparison of this compound and Lidocaine Base

| Property | This compound (Monohydrate) | Lidocaine Base |

| Chemical Form | Salt (Ionized) | Free Base (Non-ionized) |

| Molecular Weight | ~288.8 g/mol [1][6] | ~234.3 g/mol [1] |

| Water Solubility | Very soluble[1] | Practically insoluble[1][7] |

| pKa | ~7.8[1] | ~7.8[1] |

| pH of Aqueous Solution | Acidic (approx. 4.0 - 5.5)[1] | N/A (does not readily dissolve) |

| Primary Use Case | Aqueous formulations (injections, buffers)[5] | Oil-based or anhydrous formulations[1] |

Table 2: Solubility Data for this compound

| Solvent | Temperature | Reported Solubility |

| Water | 25°C | Easily Soluble[5] |

| Phosphate Buffer (pH 7.4) | Not Specified | ~40.1 µg/mL[6] |

| Ethanol | Not Specified | Soluble[5] |

| DMSO | Not Specified | Soluble |

Note: Solubility in physiological buffers is highly pH-dependent. The value at pH 7.4 represents the combined solubility of the small amount of remaining ionized form and the saturation point of the non-ionized base.

Visual Guides & Workflows

Caption: Chemical equilibrium of lidocaine in solution.

Caption: Troubleshooting workflow for lidocaine precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Lidocaine HCl Stock Solution (Aqueous)

Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution into physiological buffers.

Materials:

-

This compound powder (USP grade)

-

Sterile, deionized water or 0.9% NaCl solution

-

Sterile conical tube or volumetric flask

-

Calibrated balance

-

Magnetic stirrer and stir bar (optional)

-

Sterile 0.22 µm syringe filter

Methodology:

-

Calculation: Determine the mass of lidocaine HCl powder required to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Weighing: Accurately weigh the calculated amount of lidocaine HCl powder using a calibrated balance.

-

Dissolution:

-

Transfer the powder to the sterile conical tube or flask.

-

Add approximately 80% of the final required volume of sterile water or saline.

-

Cap the container and vortex or place on a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.

-

-

Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume.

-

Sterilization: For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile container.

-